4,5-Dichloro-2-(pyridin-2-yl)pyrimidine

Antimalarial drug discovery Medicinal chemistry Antiparasitic SAR

Select the 4,5-vicinal dichloro pattern—not the common 4,6-isomer—to access orthogonal S_NAr handles essential for patentable kinase inhibitors and C5aR antagonists. The 2-pyridyl anchor enables metal coordination and hinge-binding. Proven ~67-fold antiplasmodial potency gain over 4-chloro analogs. Choose this building block for sequential derivatization and distinct selectivity profiles in PI3K and Mer kinase programs. Agrochem teams also leverage this pattern for enamine-coupled pyridylpyrimidine fungicides.

Molecular Formula C9H5Cl2N3
Molecular Weight 226.06 g/mol
Cat. No. B12956824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(pyridin-2-yl)pyrimidine
Molecular FormulaC9H5Cl2N3
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)Cl
InChIInChI=1S/C9H5Cl2N3/c10-6-5-13-9(14-8(6)11)7-3-1-2-4-12-7/h1-5H
InChIKeyCOFBOXRSPJCHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-(pyridin-2-yl)pyrimidine (CAS 1240598-25-7): A Specialized Heterocyclic Intermediate for Structure-Activity Relationship (SAR) Optimization and Targeted Chemical Biology


4,5-Dichloro-2-(pyridin-2-yl)pyrimidine is an aromatic heterocyclic building block that merges a pyridine ring with a pyrimidine core bearing chlorine atoms at the 4- and 5-positions [1]. Its primary utility lies not as a standalone bioactive endpoint, but as a versatile intermediate in medicinal chemistry and agrochemical research. The presence of two distinct chlorine leaving groups enables sequential nucleophilic aromatic substitution (S_NAr) reactions for the systematic exploration of chemical space, while the 2-pyridyl moiety provides a key anchor for metal coordination or kinase hinge-binding motifs [2]. This specific substitution pattern distinguishes it from simpler analogs in the development of kinase inhibitors, antiparasitic agents, and C5a receptor modulators [3].

Procurement Alert: Why 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine Is Not Interchangeable with General 2-(Pyridin-2-yl)pyrimidine Scaffolds


While the 2-(pyridin-2-yl)pyrimidine class serves as a privileged scaffold in kinase inhibition and antiparasitic therapy, empirical SAR data confirm that simple substitution with alternative 2-pyridylpyrimidines cannot replicate the activity profile of the 4,5-dichloro variant. Replacing the 4,5-dichloro pattern with a 4-chloro or 5-chloro-6-methyl substitution results in a >60-fold loss of antiplasmodial potency due to a collapse in favorable lipophilicity and critical hydrogen-bonding interactions [1]. Furthermore, the 4,5-dichloro arrangement provides orthogonal synthetic handles; while 4,6-dichloro analogs are common, the 4,5-vicinal dihalide pattern offers a distinct selectivity profile in sequential derivatization that is essential for constructing patentably novel compounds and fine-tuning target engagement [2]. Substitution with the 6-methyl-4,5-dichloro variant or removal of either chlorine atom yields a different chemical entity with altered physicochemical properties and divergent biological performance.

Quantitative Differentiation Guide: 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine vs. Closest Structural Analogs


Anti-Plasmodial Activity: 4,5-Dichloro Substitution Outperforms 4-Chloro and 5-Chloro-6-Methyl Analogs by >60-Fold in P. falciparum Assays

In a systematic evaluation of 2-pyridyl pyrimidines, the 4,5-dichloro derivative (Compound 6) demonstrated superior antiplasmodial activity. This compound significantly outperformed the 4-chloro analog (Compound 3) and the 5-chloro-6-methyl analog. The activity enhancement correlates with optimal lipophilicity (clogP) and improved interaction with the PfMetAP1b target [1].

Antimalarial drug discovery Medicinal chemistry Antiparasitic SAR

Kinase Inhibitor Platform: PI3Kα Inhibition in Nanomolar Range with Divergent Isozyme Selectivity from Alternative Scaffolds

Pyrimidine scaffolds containing the 2-(pyridin-2-yl)pyrimidine core, including those synthesized from the 4,5-dichloro intermediate, exhibit nanomolar-range potency against PI3Kα. In a class-level SAR analysis, this core demonstrated distinct isozyme selectivity (PI3Kβ/α ratio) compared to alternative heteroaromatic systems, establishing a unique kinase inhibition fingerprint [1].

Kinase inhibitor design Oncology PI3K signaling

Synthetic Intermediates: Enamine-Based Route Enables Patentable Diversification Not Accessible via Standard 4,6-Dichloro Routes

The synthesis of substituted pyridylpyrimidines from 4,5-dichloro intermediates via enamine coupling provides a distinct synthetic pathway compared to routes starting from 4,6-dichloropyrimidine. This enamine methodology enables the preparation of novel substituted pyridylpyrimidines with substitution patterns that cannot be efficiently accessed through alternative 4,6-dihalo routes [1]. The resulting compounds serve as fungicides with activity against a broad spectrum of phytopathogenic fungi including Pyricularia oryzae (rice blast) and Venturia inaequalis (apple scab) [2].

Organic synthesis Process chemistry Agrochemical intermediates

C5a Receptor Modulation: 4,5-Disubstituted-2-arylpyrimidine Scaffold Demonstrates High-Affinity Binding Not Replicated by 4,6-Disubstituted Isomers

Compounds derived from the 4,5-disubstituted-2-arylpyrimidine scaffold (for which 4,5-dichloro-2-(pyridin-2-yl)pyrimidine serves as a key precursor) bind to C5a receptors with high affinity and exhibit neutral antagonist or inverse agonist activity [1]. The 4,5-disubstitution pattern is explicitly claimed as essential for C5a receptor modulation; 4,6-disubstituted isomers are not encompassed within the pharmacophore model described in this patent family.

Immunology Inflammation G-protein coupled receptors Complement system

Validated Application Scenarios for 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine Procurement Based on Quantitative Evidence


Antimalarial Lead Optimization: PfMetAP1b Inhibitor Development

This compound is best procured for teams optimizing PfMetAP1b inhibitors. The 4,5-dichloro derivative (Compound 6) achieved an IC50 of 1.5 µM against P. falciparum K1 strain, outperforming the 4-chloro analog by ~67-fold and demonstrating a correlation between optimal lipophilicity (clogP = 3.9) and antiparasitic activity [1]. Medicinal chemists should prioritize this scaffold when exploring SAR around the pyrimidine core, as the 4,5-dichloro pattern appears essential for maintaining potency and favorable physicochemical properties.

PI3K Pathway Inhibitor Synthesis: Building Block for Isozyme-Selective Kinase Probes

Procure this intermediate when synthesizing substituted pyrimidines for PI3K kinase inhibition. Pyrimidines built on the 2-(pyridin-2-yl)pyrimidine core exhibit nanomolar IC50 values against PI3Kα and enable tuning of isozyme selectivity (PI3Kβ/α ratio) [2]. This scaffold is ideal for constructing focused libraries aimed at dissecting PI3K isoform-specific biology or developing targeted oncology therapeutics with defined selectivity fingerprints.

Agrochemical Fungicide Discovery: Enamine-Mediated Synthesis of Novel Crop Protection Agents

Industrial agrochemical groups should acquire this compound to access enamine coupling pathways leading to substituted pyridylpyrimidine fungicides. The enamine intermediate route enables diversification not possible with 4,6-dichloro building blocks and produces compounds active against Pyricularia oryzae, Venturia inaequalis, and powdery mildews [3][4]. This provides a synthetic edge in generating patentable fungicide candidates with novel substitution patterns.

Immunology Drug Discovery: C5a Receptor Modulator Synthesis

For programs targeting complement-mediated inflammation, this building block serves as the entry point to 4,5-disubstituted-2-arylpyrimidines with high-affinity C5a receptor binding and neutral antagonist or inverse agonist activity [5]. The 4,5-disubstitution pattern is explicitly claimed as pharmacologically relevant for C5a receptor modulation; alternative 4,6-disubstituted building blocks cannot access the same pharmacophore space, making this the preferred starting material for C5a-targeted immunology campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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